molecular formula C6H8Br2O4 B1266587 2,5-Dibromoadipic acid CAS No. 3479-85-4

2,5-Dibromoadipic acid

Cat. No. B1266587
CAS RN: 3479-85-4
M. Wt: 303.93 g/mol
InChI Key: KABAKEOYQZKPBA-UHFFFAOYSA-N
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Description

2,5-Dibromoadipic acid is an organic compound that contains two carboxylic acid functional groups and two bromine atoms attached to the carbon backbone of the molecule . The molecular formula of 2,5-Dibromoadipic acid is C6H8Br2O4 .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromoadipic acid is characterized by the presence of two carboxylic acid functional groups and two bromine atoms attached to the carbon backbone of the molecule . The average mass of the molecule is 303.933 Da .


Physical And Chemical Properties Analysis

2,5-Dibromoadipic acid has a density of 2.1±0.1 g/cm3, a boiling point of 395.4±42.0 °C at 760 mmHg, and a flash point of 192.9±27.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 75 Å2 .

Scientific Research Applications

Synthesis of Polyamides and Polyesters

2,5-Dibromohexanedioic acid: is a valuable precursor in the synthesis of polyamides and polyesters. Its reactive dicarboxylic groups make it an ideal monomer for creating long-chain polymers, which are essential in producing various textiles and plastics .

Biobased Economy and Green Chemistry

In the context of a biobased economy, 2,5-Dibromohexanedioic acid can be used as a platform chemical for producing muconic acid isomers. These isomers serve as monomers for specialty polymers and are gaining interest for their potential in sustainable production processes .

Chemical Synthesis and Material Science

This compound plays a significant role in material science and chemical synthesis. It is used in the creation of advanced materials with specific properties, such as enhanced durability or thermal stability. Researchers in these fields often utilize 2,5-Dibromohexanedioic acid for its versatility and reactivity .

Analytical Chemistry

In analytical chemistry, 2,5-Dibromohexanedioic acid can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for accurate calibration and validation of analytical instruments .

Pharmaceutical Research

The bromine atoms present in 2,5-Dibromohexanedioic acid make it a useful compound in pharmaceutical research. It can be employed in the synthesis of novel drug molecules, especially those requiring halogenated components for their biological activity .

Polymer Reaction Design

2,5-Dibromohexanedioic acid: is also utilized in polymer reaction design. Its structure is conducive to creating copolymers with unique properties, which can be tailored for specific applications, such as in medical devices or as part of biodegradable materials .

Safety and Hazards

2,5-Dibromoadipic acid is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,5-dibromohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABAKEOYQZKPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956270
Record name 2,5-Dibromohexanedioic acid
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Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromoadipic acid

CAS RN

3479-85-4
Record name 2,5-Dibromoadipic acid
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Record name 2,5-Dibromoadipic acid
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Record name 3479-85-4
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Record name 2,5-Dibromohexanedioic acid
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Record name 2,5-dibromoadipic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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